trans-3,4,4-Trimethyl-2-pentene

Gas Chromatography Petroleum Analysis Isomer Identification

The trans-configuration of CAS 39761-57-4 creates a unique steric environment that directly governs thermodynamic stability, chromatographic retention (Kovats I=745.1 on Squalane), and regioselectivity in addition reactions. Substituting with generic trimethylpentene mixtures or cis-isomers yields divergent reaction outcomes. Its experimentally compiled Henry's Law constant (Hscp=1.1×10⁻⁵ mol/(m³·Pa) at 298.15 K) enables accurate environmental partitioning models impossible with estimated values. As a precisely characterized C8 alkenes reference standard, it is indispensable for FCC gasoline compositional analysis. Procure this exact stereoisomer to ensure guaranteed reactivity, separation fidelity, and material property profiles.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 39761-57-4
Cat. No. B3028925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3,4,4-Trimethyl-2-pentene
CAS39761-57-4
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC=C(C)C(C)(C)C
InChIInChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6+
InChIKeyFZQMZRXKWHQJAG-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes0.1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





trans-3,4,4-Trimethyl-2-pentene (CAS 39761-57-4): Procurement-Ready Physical Properties and Baseline Specifications


trans-3,4,4-Trimethyl-2-pentene (CAS 39761-57-4), also designated (E)-3,4,4-trimethylpent-2-ene, is a branched C8H16 alkene characterized by a trans-configured internal double bond flanked by a tert-butyl and a methyl group [1]. This specific stereoisomer is a clear, colorless liquid with a molecular weight of 112.21 g/mol and is commercially available at purities typically exceeding 98.0% (GC) . Its fundamental thermophysical properties, including a normal boiling point of approximately 112 °C and a density of 0.735 g/cm³ at 25 °C, are critically evaluated and documented in authoritative reference databases [2][3]. This compound serves as a building block in organic synthesis, a comonomer in specialty polymer production, and a reference standard in analytical chemistry, where its exact isomeric form dictates its specific performance characteristics [4].

trans-3,4,4-Trimethyl-2-pentene (CAS 39761-57-4): Why Isomeric Purity and Steric Bulk Preclude Generic Substitution


Substituting trans-3,4,4-Trimethyl-2-pentene with a generic 'trimethylpentene' mixture or a closely related analog (e.g., 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene, or the cis-isomer) is not scientifically valid due to divergent thermodynamic stability, chromatographic behavior, and reaction outcomes. The specific steric environment created by the trans-configuration and the geminal dimethyl substitution at the C4 position (tert-butyl group) directly influences physical properties, separation characteristics in complex mixtures, and selectivity in addition reactions [1]. For instance, the isomeric 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene exhibit a non-intuitive thermodynamic equilibrium that favors the less substituted α-alkene, a deviation from the general rule of alkene stability driven by steric repulsion [2]. Therefore, procurement of the specific CAS 39761-57-4 ensures the intended reactivity, separation, and material property profile, which cannot be guaranteed by a different structural or stereoisomer.

Quantitative Differentiation of trans-3,4,4-Trimethyl-2-pentene (CAS 39761-57-4) from Key Analogs


GC Retention Index (Kovats) as a Precise Identifier in Complex Hydrocarbon Mixtures

The trans-3,4,4-Trimethyl-2-pentene isomer exhibits a distinct Kovats retention index (I) on a non-polar column, enabling its unequivocal identification and quantification in complex matrices like FCC gasoline. This differentiates it from its cis-isomer and other C8 olefins [1].

Gas Chromatography Petroleum Analysis Isomer Identification

Henry's Law Constant for Environmental Fate and Volatility Modeling

The Henry's Law solubility constant (Hscp) at 298.15 K for trans-3,4,4-Trimethyl-2-pentene quantifies its partitioning between the aqueous and gas phases, a key parameter for environmental fate modeling and engineering design of separation processes [1].

Environmental Chemistry Atmospheric Science Physical Chemistry

Divergent Thermodynamic Stability Among Trimethylpentene Isomers

The thermodynamic equilibrium between 2,4,4-trimethyl-1-pentene (TMP-1) and 2,4,4-trimethyl-2-pentene (TMP-2) demonstrates a non-classical preference for the α-alkene due to steric strain in the more substituted isomer. This provides critical context for understanding the unique stability profile of trans-3,4,4-Trimethyl-2-pentene, which possesses a similar sterically hindered tert-butyl group adjacent to the double bond [1].

Thermodynamics Isomerization Process Chemistry

Optimal Research and Industrial Applications for trans-3,4,4-Trimethyl-2-pentene (CAS 39761-57-4)


Analytical Reference Standard for GC-MS Identification in Petroleum Refining

Due to its precisely characterized Kovats retention index (I = 745.1 on Squalane at 30 °C), trans-3,4,4-Trimethyl-2-pentene is an essential reference standard for the qualitative and quantitative analysis of complex hydrocarbon streams, such as fluid catalytic cracked (FCC) gasoline [1]. Its use ensures accurate identification of this specific isomer among the 93 possible acyclic octenes, a task impossible with generic 'trimethylpentene' mixtures. This is critical for process optimization and regulatory compliance in the petroleum industry [1].

Environmental Fate and Atmospheric Chemistry Modeling

Environmental scientists and engineers can utilize the experimentally compiled Henry's Law constant (Hscp = 1.1 × 10⁻⁵ mol/(m³·Pa) at 298.15 K) for trans-3,4,4-Trimethyl-2-pentene to accurately model its air-water partitioning, volatility from aqueous solutions, and long-range atmospheric transport potential [2]. Using this specific value, rather than an estimate for a generic alkene, reduces uncertainty in environmental risk assessments and chemical spill scenarios.

Mechanistic Studies of Steric Effects in Alkene Addition Reactions

The defined steric environment of trans-3,4,4-Trimethyl-2-pentene, with its trans-configured double bond and adjacent tert-butyl group, makes it a valuable model substrate for investigating the influence of steric hindrance on reaction kinetics and product distributions [3]. Studies on the addition of 4-chlorobenzenesulfenyl chloride to its E- and Z-isomers provide a direct comparison of stereoelectronic effects, informing the design of selective synthetic routes where similar steric constraints are present [3].

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